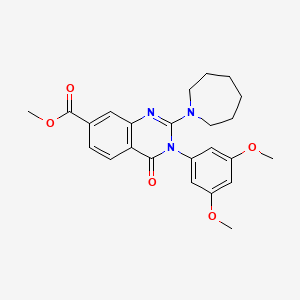

Methyl 2-(azepan-1-yl)-3-(3,5-dimethoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate

Description

Properties

IUPAC Name |

methyl 2-(azepan-1-yl)-3-(3,5-dimethoxyphenyl)-4-oxoquinazoline-7-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N3O5/c1-30-18-13-17(14-19(15-18)31-2)27-22(28)20-9-8-16(23(29)32-3)12-21(20)25-24(27)26-10-6-4-5-7-11-26/h8-9,12-15H,4-7,10-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTCKXCHHDYQKPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)N2C(=O)C3=C(C=C(C=C3)C(=O)OC)N=C2N4CCCCCC4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the quinazoline core. One common approach is the condensation of anthranilic acid with an appropriate carbonyl compound, followed by cyclization to form the quinazoline ring. The azepane moiety can be introduced through nucleophilic substitution reactions.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors or batch processes to ensure consistency and efficiency. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

Oxidation: The phenyl rings can be oxidized to introduce hydroxyl groups.

Reduction: Reduction reactions can be used to convert nitro groups to amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like tin (Sn) and hydrochloric acid (HCl) are often used.

Substitution: Nucleophiles such as amines and alcohols, along with suitable solvents like dimethylformamide (DMF), are employed.

Major Products Formed:

Oxidation: Hydroxylated phenyl derivatives.

Reduction: Amines.

Substitution: Various substituted quinazolines.

Scientific Research Applications

Chemistry: In synthetic chemistry, this compound serves as a building block for the development of new pharmaceuticals and agrochemicals. Its structural complexity makes it a valuable intermediate in organic synthesis.

Biology: The biological activity of quinazolines makes this compound a candidate for drug discovery. It has been studied for its potential antitumor and antimicrobial properties.

Medicine: Research has explored its use in treating various diseases, including cancer and bacterial infections. Its ability to interact with biological targets makes it a promising therapeutic agent.

Industry: In the chemical industry, this compound is used in the synthesis of more complex molecules. Its versatility and reactivity make it a valuable tool for chemists.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets. The quinazoline core can bind to enzymes or receptors, modulating their activity. The exact mechanism may involve inhibition of enzyme function or disruption of signaling pathways.

Molecular Targets and Pathways:

Enzymes: Potential targets include kinases and proteases.

Receptors: It may interact with G-protein-coupled receptors (GPCRs) or other membrane-bound receptors.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound’s structural analogs can be categorized based on substituent variations and core modifications. Below is a comparative analysis:

Key Observations:

- Substituent Diversity : The target compound’s azepan-1-yl group distinguishes it from analogs with cyclopentyl (e.g., ) or tetrahydrofuran-derived substituents. Azepane’s larger ring size may enhance binding affinity in biological targets due to increased conformational flexibility.

- Functional Groups: The methyl ester at position 7 is conserved across analogs, suggesting its role in solubility or metabolic stability.

- Synthetic Complexity : The target compound’s synthesis likely parallels methods for S3 (benzofuran derivatives) in , where Bi(OTf)₃-catalyzed cyclization is employed .

Impact of Substituents on Physicochemical Properties

- 3,5-Dimethoxyphenyl Group : Common in all analogs, this substituent contributes to π-π stacking interactions and lipophilicity. Its electron-donating methoxy groups may stabilize charge-transfer complexes.

- Azepan-1-yl vs. Cyclopentyl: Azepane’s larger ring increases molecular weight (487.53 vs.

- Ester vs. Carboxamide : The methyl ester in the target compound may confer higher metabolic lability compared to carboxamide derivatives, which are more resistant to esterase-mediated hydrolysis .

Pharmacological Considerations

While specific pharmacological data for the target compound are unavailable in the provided evidence, analogs with similar substituents exhibit activities such as:

- Kinase Inhibition : Quinazolines with bulky N-substituents (e.g., azepane) often target ATP-binding pockets in kinases.

- Anticancer Potential: 3,5-Dimethoxyphenyl-substituted compounds show cytotoxicity in cancer cell lines, as seen in benzofuran derivatives (e.g., compound S3 in ) .

Biological Activity

Methyl 2-(azepan-1-yl)-3-(3,5-dimethoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate is a complex organic compound with potential biological activity. Its structure includes a quinazoline core, which is known for various pharmacological properties, and an azepane ring that may enhance its bioactivity. This article reviews the biological activity of this compound based on available research findings and case studies.

Chemical Structure and Properties

The compound's IUPAC name is Methyl 2-(azepan-1-yl)-3-(3,5-dimethoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate, with a molecular weight of approximately 437.5 g/mol. The presence of the azepane ring and the dimethoxyphenyl group suggests potential interactions with biological targets.

| Property | Value |

|---|---|

| IUPAC Name | Methyl 2-(azepan-1-yl)-3-(3,5-dimethoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate |

| CAS Number | 1251549-36-6 |

| Molecular Weight | 437.5 g/mol |

The biological activity of this compound is likely mediated through several mechanisms:

- Enzyme Inhibition : The quinazoline structure is known to inhibit various enzymes, potentially affecting metabolic pathways.

- Receptor Modulation : The compound may interact with specific receptors, altering their activity and influencing physiological responses.

- Cellular Uptake : The azepane ring may facilitate cellular uptake due to its structural properties.

Biological Activities

Research has indicated several potential biological activities associated with this compound:

Anticancer Activity

A study demonstrated that compounds similar to methyl 2-(azepan-1-yl)-3-(3,5-dimethoxyphenyl)-4-oxo-3,4-dihydroquinazoline exhibited significant cytotoxic effects against various cancer cell lines. The mechanism involved apoptosis induction and cell cycle arrest at the G2/M phase.

Antimicrobial Activity

Preliminary tests have shown that derivatives of this compound possess antimicrobial properties against both Gram-positive and Gram-negative bacteria. The effectiveness varies based on the substituents on the quinazoline ring.

Anti-inflammatory Effects

Research has suggested that this compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediating pathways involved in inflammation.

Case Studies

Several studies have explored the biological activity of related compounds:

- Study on Quinazolines : A comprehensive review highlighted that quinazolines can inhibit tumor growth in xenograft models, indicating their potential as anticancer agents.

- Antimicrobial Evaluation : In vitro studies showed that derivatives with azepane rings had enhanced activity against resistant bacterial strains compared to standard antibiotics.

- Inflammation Models : Animal models treated with similar compounds exhibited reduced inflammation markers, suggesting therapeutic potential in inflammatory diseases.

Q & A

Q. What synthetic strategies are effective for constructing the quinazoline-4-one core in this compound?

The quinazoline-4-one scaffold is typically synthesized via cyclocondensation of anthranilic acid derivatives with carbonyl equivalents like urea or isothiocyanates. For example, in , methyl 4-oxo-3-phenyl-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate was synthesized using phenyl isothiocyanate under reflux in pyridine. Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura reactions) can introduce aryl groups, as demonstrated in with 4-methoxyphenylboronic acid using PdCl₂(PPh₃)₂ and PCy₃ in dioxane-water .

Q. How can NMR spectroscopy confirm the substitution pattern on the quinazoline ring?

Key NMR signals include:

- The methyl ester (COOCH₃) at position 7: a singlet near δ 3.8–4.0 ppm in ¹H NMR.

- The 3,5-dimethoxyphenyl group: two distinct methoxy singlets (δ ~3.7–3.8 ppm) and aromatic protons (δ 6.5–7.0 ppm).

- The azepan-1-yl group: broad multiplets for N-linked CH₂ groups (δ 1.5–3.0 ppm). HSQC and HMBC correlations help confirm connectivity, while ¹³C NMR identifies carbonyl (C=O, δ ~165–170 ppm) and quaternary carbons .

Q. What purification methods are recommended for isolating this compound?

Column chromatography with silica gel (ethyl acetate/hexane gradients) is standard. For polar intermediates, reverse-phase HPLC or recrystallization from ethanol/water mixtures may improve purity. highlights filtration and drying under vacuum after reaction completion .

Advanced Research Questions

Q. How can researchers address low yields during the Pd-catalyzed introduction of the 3,5-dimethoxyphenyl group?

Optimize ligand-catalyst systems (e.g., replace PdCl₂(PPh₃)₂ with Pd(OAc)₂ and XPhos for better steric tolerance). Adjust solvent polarity (e.g., toluene/ethanol instead of dioxane) and base (K₃PO₄ vs. K₂CO₃). Pre-activate boronic acids via sonication or use excess reagent (3–5 equiv.) to compensate for steric hindrance, as shown in .

Q. What strategies resolve contradictions between computational predictions and experimental spectroscopic data for the azepan-1-yl group’s conformation?

Perform variable-temperature NMR to assess dynamic behavior (e.g., ring puckering). Compare experimental NOESY cross-peaks with DFT-optimized geometries. If X-ray crystallography is unavailable, use residual dipolar coupling (RDC) in aligned media to probe solution-state conformation .

Q. How can regioselectivity challenges in functionalizing the quinazoline C-2 and C-3 positions be mitigated?

Employ orthogonal protecting groups (e.g., tert-butoxycarbonyl for amines) to direct substitutions. For C-2 functionalization, use SNAr reactions with azepane under basic conditions (K₂CO₃/DMF). For C-3 arylations, prioritize Pd-catalyzed couplings after core formation, as in .

Q. What analytical workflows validate the compound’s stability under physiological conditions?

Conduct accelerated stability studies in PBS (pH 7.4) at 37°C, monitoring degradation via LC-MS. Compare with control samples spiked with antioxidants (e.g., ascorbic acid). For oxidative stability, use H₂O₂ or microsomal liver enzymes to simulate metabolic pathways .

Methodological Notes

- Synthetic Optimization : emphasizes ligand selection (PCy₃) and solvent systems (dioxane-water) for efficient cross-coupling.

- Characterization : provides protocols for isolating intermediates via filtration and drying, critical for reproducibility.

- Contradiction Resolution : Cross-validate NMR assignments with HSQC/HMBC and computational models to address spectral ambiguities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.